4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a bromophenoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenoxy Group: This step may involve nucleophilic substitution reactions where a bromophenol derivative reacts with a suitable leaving group.
Methoxyphenyl Group Addition: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur or methoxy groups.
Reduction: Reduction reactions can occur at the imine or triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or reduced triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible applications as enzyme inhibitors or modulators.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for its efficacy in treating specific diseases.
Industry
Chemical Synthesis: Utilized in the synthesis of other complex molecules.
Agriculture: Possible applications as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to specific receptors to exert biological effects.
Pathways: Interference with cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **4-[((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- **4-[((E)-1-{3-[(3-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The presence of the bromophenoxy group in 4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE may impart unique chemical and biological properties, such as enhanced reactivity or specific binding affinities.
Properties
Molecular Formula |
C17H15BrN4O2S |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-[(E)-[3-[(3-bromophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O2S/c1-23-16-6-5-12(9-20-22-11-19-21-17(22)25)7-13(16)10-24-15-4-2-3-14(18)8-15/h2-9,11H,10H2,1H3,(H,21,25)/b20-9+ |
InChI Key |
FMJZHGPDNNHPCS-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)COC3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NNC2=S)COC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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